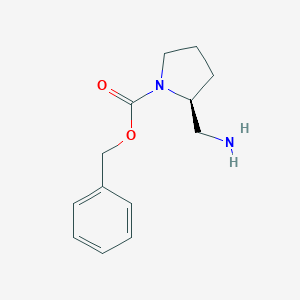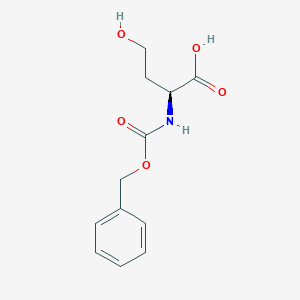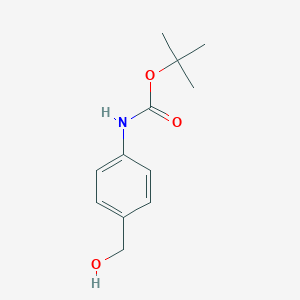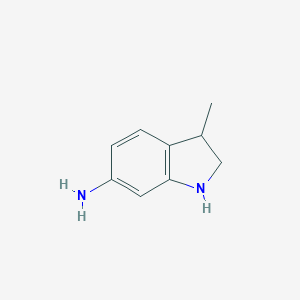
3-Methylindolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylindolin-6-amine is a chemical compound that belongs to the class of indole-based psychoactive substances. It is a derivative of tryptamine and has been found to have potential applications in scientific research.
Applications De Recherche Scientifique
3-Methylindolin-6-amine has potential applications in scientific research as it has been found to have agonistic activity at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. It has been suggested that 3-Methylindolin-6-amine may have a role in the treatment of psychiatric disorders such as depression and anxiety.
Mécanisme D'action
The mechanism of action of 3-Methylindolin-6-amine involves its binding to the 5-HT2A receptor. This receptor is a G protein-coupled receptor that activates the phospholipase C pathway. The activation of this pathway leads to the release of intracellular calcium and the activation of protein kinase C. This ultimately leads to changes in neuronal activity and neurotransmitter release.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Methylindolin-6-amine are not fully understood. However, it has been suggested that it may have effects on the serotonin and dopamine systems in the brain. These effects may lead to changes in mood, cognition, and perception.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methylindolin-6-amine in lab experiments include its potential as a tool for studying the 5-HT2A receptor and its agonistic activity. However, the limitations of using this compound include its potential toxicity and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on 3-Methylindolin-6-amine. These include the investigation of its potential as a therapeutic agent for psychiatric disorders, the exploration of its effects on other neurotransmitter systems, and the development of safer and more effective derivatives. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and the body.
Conclusion:
In conclusion, 3-Methylindolin-6-amine is a chemical compound that has potential applications in scientific research. Its synthesis method involves the reaction of indole-3-carboxaldehyde with methylamine in the presence of a reducing agent. It has agonistic activity at the 5-HT2A receptor and may have a role in the treatment of psychiatric disorders. However, further research is needed to determine its long-term effects and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-Methylindolin-6-amine involves the reaction of indole-3-carboxaldehyde with methylamine in the presence of a reducing agent. The reducing agent used can be sodium borohydride or lithium aluminum hydride. The reaction is carried out in an organic solvent such as ethanol or methanol. The product obtained is a white crystalline powder with a melting point of 198-200°C.
Propriétés
Numéro CAS |
151981-13-4 |
|---|---|
Nom du produit |
3-Methylindolin-6-amine |
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
3-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,11H,5,10H2,1H3 |
Clé InChI |
XDIBEQBIUTWONB-UHFFFAOYSA-N |
SMILES |
CC1CNC2=C1C=CC(=C2)N |
SMILES canonique |
CC1CNC2=C1C=CC(=C2)N |
Synonymes |
1H-Indol-6-amine,2,3-dihydro-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



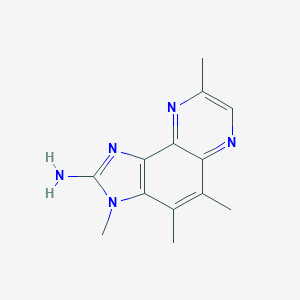
![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)
![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)

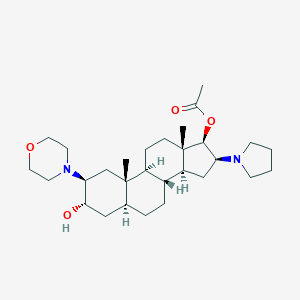

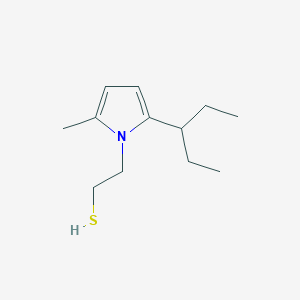
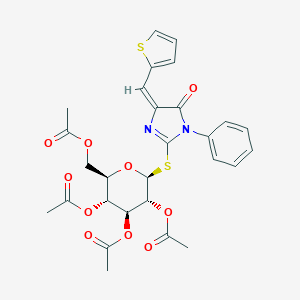
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)


